(4aR,7aS)-4-[(8-chloroquinolin-2-yl)methyl]-1-methyl-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine 6,6-dioxide
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Overview
Description
(4aR,7aS)-4-[(8-chloroquinolin-2-yl)methyl]-1-methyl-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine 6,6-dioxide is a complex organic compound that features a quinoline moiety linked to a hexahydrothieno[3,4-b]pyrazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4aR,7aS)-4-[(8-chloroquinolin-2-yl)methyl]-1-methyl-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine 6,6-dioxide typically involves multi-step organic synthesis. The process begins with the preparation of the quinoline derivative, followed by the construction of the hexahydrothieno[3,4-b]pyrazine ring system. Key steps include:
Formation of the Quinoline Derivative: This involves the chlorination of quinoline to introduce the chloro group at the 8-position.
Construction of the Hexahydrothieno[3,4-b]pyrazine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the hexahydrothieno[3,4-b]pyrazine ring.
Coupling Reaction: The final step involves coupling the quinoline derivative with the hexahydrothieno[3,4-b]pyrazine ring system, followed by oxidation to introduce the dioxide functionality.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(4aR,7aS)-4-[(8-chloroquinolin-2-yl)methyl]-1-methyl-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine 6,6-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.
Reduction: Reduction reactions can be used to modify the quinoline or pyrazine rings.
Substitution: The chloro group on the quinoline ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.
Scientific Research Applications
Medicinal Chemistry: Due to its unique structure, this compound is being investigated for its potential as an antimalarial agent, similar to other quinoline derivatives.
Biological Studies: It can be used as a probe to study the interactions of quinoline-based compounds with biological targets.
Industrial Applications: The compound’s unique properties make it a candidate for use in the development of new materials or as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of (4aR,7aS)-4-[(8-chloroquinolin-2-yl)methyl]-1-methyl-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine 6,6-dioxide involves its interaction with specific molecular targets. The quinoline moiety is known to intercalate with DNA, disrupting the replication process in certain pathogens. Additionally, the compound may inhibit key enzymes involved in metabolic pathways, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Hydroxychloroquine: Another antimalarial with a hydroxyl group added to the quinoline ring.
Quinacrine: A compound with a similar quinoline structure used for its antiprotozoal properties.
Uniqueness
(4aR,7aS)-4-[(8-chloroquinolin-2-yl)methyl]-1-methyl-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine 6,6-dioxide is unique due to the presence of the hexahydrothieno[3,4-b]pyrazine ring system, which is not found in the other similar compounds. This unique structure may confer different biological activities and pharmacokinetic properties, making it a valuable compound for further research.
Properties
IUPAC Name |
(4aR,7aS)-4-[(8-chloroquinolin-2-yl)methyl]-1-methyl-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine 6,6-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O2S/c1-20-7-8-21(16-11-24(22,23)10-15(16)20)9-13-6-5-12-3-2-4-14(18)17(12)19-13/h2-6,15-16H,7-11H2,1H3/t15-,16+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTXPPCWUXOUEPS-CVEARBPZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C2C1CS(=O)(=O)C2)CC3=NC4=C(C=CC=C4Cl)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN([C@@H]2[C@H]1CS(=O)(=O)C2)CC3=NC4=C(C=CC=C4Cl)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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